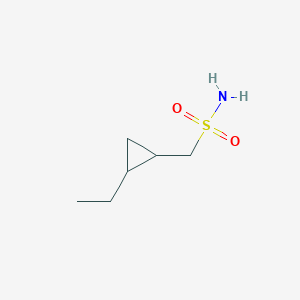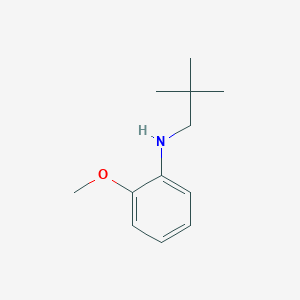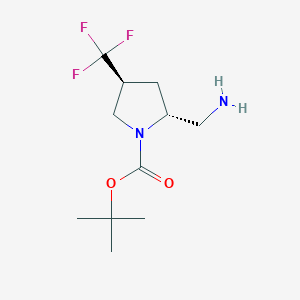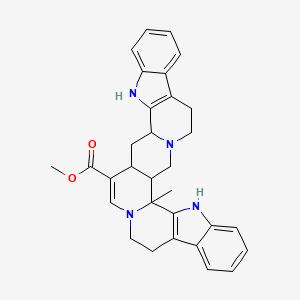
(2-Ethylcyclopropyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethylcyclopropyl)methanesulfonamide is an organic compound with the molecular formula C6H13NO2S. It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine group. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics and diuretics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylcyclopropyl)methanesulfonamide typically involves the reaction of a sulfonyl chloride with an amine. One common method is the reaction of methanesulfonyl chloride with 2-ethylcyclopropylamine in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
CH3SO2Cl+C6H13N→CH3SO2NHC6H13+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants .
化学反応の分析
Types of Reactions
(2-Ethylcyclopropyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can lead to the formation of amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
科学的研究の応用
(2-Ethylcyclopropyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: Used in the production of various chemical intermediates and as a stabilizer in certain industrial processes
作用機序
The mechanism of action of (2-Ethylcyclopropyl)methanesulfonamide involves its interaction with specific molecular targets. Sulfonamides generally act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing folic acid, which is essential for their growth and replication .
類似化合物との比較
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with similar chemical properties.
Sulfamethoxazole: A widely used antibiotic that also contains a sulfonamide group.
Sulfanilamide: One of the earliest sulfonamide antibiotics discovered.
Uniqueness
(2-Ethylcyclopropyl)methanesulfonamide is unique due to the presence of the 2-ethylcyclopropyl group, which can impart different steric and electronic properties compared to other sulfonamides. This uniqueness can affect its reactivity and biological activity, making it a valuable compound for research and development .
特性
分子式 |
C6H13NO2S |
|---|---|
分子量 |
163.24 g/mol |
IUPAC名 |
(2-ethylcyclopropyl)methanesulfonamide |
InChI |
InChI=1S/C6H13NO2S/c1-2-5-3-6(5)4-10(7,8)9/h5-6H,2-4H2,1H3,(H2,7,8,9) |
InChIキー |
UVFIIJOPMBCTQH-UHFFFAOYSA-N |
正規SMILES |
CCC1CC1CS(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Oxo-4H-cyclopenta[b]thiophen-6(5H)-ylidene)malononitrile](/img/structure/B13059401.png)
![4-(2-(p-Tolyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13059409.png)


![7-Chloro-6-iodo-2-methylbenzo[d]thiazole](/img/structure/B13059432.png)

![{1-[8-Chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-ylidene}aminobenzoate](/img/structure/B13059435.png)

![2-[(1S,3R)-3-Fluorocyclohexyl]aceticacid](/img/structure/B13059465.png)
![4-Aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylicacid](/img/structure/B13059466.png)



![Methyl 1-(2-methylpyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carboxylate](/img/structure/B13059480.png)
